1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol
Description
Data Table: Key Chemical Properties of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 153.21 g/mol |
| CAS Number | 893638-31-8 |
| Density | 1.148 g/cm³ |
| Boiling Point | 304.998 °C |
| Melting Point | Not available |
Research Findings Relevant to Structure and Chemistry
- The bicyclic nature of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol contributes to its stability and potential biological activity, as bicyclic pyrazoles often exhibit enhanced binding affinity to enzymes and receptors compared to monocyclic analogs.
- Studies on related pyrazole derivatives have demonstrated significant anticancer properties, particularly when structural modifications enhance interactions with cancer cell targets.
- The compound’s hydroxyl group at position 3 may participate in hydrogen bonding, influencing solubility and interaction with biological macromolecules.
- Synthetic routes typically involve multi-step organic reactions including cyclization of precursors under acidic or basic conditions to form the fused bicyclic system.
This compound’s unique structural features position it as a promising candidate for further chemical and pharmacological research, especially within medicinal chemistry frameworks focused on heterocyclic scaffolds.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O/c1-9-6-4-2-3-5(6)7(10)8-9/h2-4H2,1H3,(H,8,10) |
InChI Key |
BFYWMLXGAJMXEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Methylation
The introduction of the methyl group at the N-1 position of the pyrazole ring is typically achieved by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction conditions must be optimized to avoid over-alkylation or side reactions.
Methylation is often performed after the ring system is constructed to ensure regioselectivity and to facilitate purification.
Hydroxylation at the 3-Position
The 3-hydroxy substituent can be introduced by selective oxidation or hydrolysis of appropriate precursors. For example, ester or carboxylate groups at the 3-position can be converted to hydroxyl groups via reduction or hydrolysis under controlled conditions.
Alternatively, direct hydroxylation methods using oxidizing agents may be employed, but these require careful control to prevent over-oxidation or degradation of the pyrazole ring.
Solvent and Temperature Control
Solvent choice is critical for reaction efficiency and product purity. Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, ethanol, and toluene, selected based on solubility and reaction compatibility.
Temperature control is essential, with many steps performed between 50°C and 110°C to optimize reaction rates while minimizing side reactions. Cooling steps to 0–5°C are often used during crystallization and purification to improve solid formation and yield.
Purification and Isolation
After reaction completion, the mixture is typically quenched with water or aqueous solutions such as sodium bicarbonate to neutralize acids and remove impurities.
Organic layers are separated and washed with aqueous sodium chloride or deionized water to remove residual inorganic salts.
Concentration under reduced pressure at controlled temperatures (50–110°C) is used to remove solvents.
Crystallization is induced by cooling the concentrated solution, often with the addition of glacial acetic acid or other additives to promote solid formation.
The solid product is filtered, washed with cold solvents such as toluene or ethanol, and dried under vacuum or in an air oven at 40–50°C for extended periods (15–20 hours) to obtain pure compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazine derivatives, acid catalyst | 50–110 | Methanesulfonic acid, pyridine | Time-consuming, requires purity control |
| Methylation | Methyl iodide or dimethyl sulfate, base | Ambient to 60 | DMSO, acetonitrile | Regioselective alkylation |
| Hydroxylation | Oxidizing agents or hydrolysis | 20–60 | Ethanol, water | Selective oxidation/hydrolysis |
| Work-up and washing | Sodium bicarbonate, sodium chloride solutions | 0–55 | Water, aqueous solutions | Neutralization and impurity removal |
| Concentration | Reduced pressure evaporation | 50–110 | - | Solvent removal |
| Crystallization & drying | Cooling, glacial acetic acid addition | 0–55 | Toluene, ethanol | Solid formation and purification |
Research Findings and Optimization Notes
The use of Lawesson's reagent for cyclization has been reported to improve yield and purity compared to phosphorus oxychloride, which can cause degradation and lower yields.
Temperature and solvent optimization are critical for maximizing yield and purity. For example, maintaining reaction temperatures between 50°C and 60°C during crystallization improves solid quality and yield.
The methylation step requires careful stoichiometric control to avoid multiple alkylations or side reactions.
Purification by recrystallization from ethanol or toluene at low temperatures (0–5°C) enhances product purity and facilitates isolation of the compound in solid form.
Reaction times vary but typically range from 1 to 3 hours for key steps, with stirring and temperature control essential for reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs, emphasizing substituent-driven differences in properties and applications:
Key Observations:
- Polarity and Solubility: The hydroxyl (-OH) and carboxylic acid (-COOH) substituents increase polarity and aqueous solubility compared to methyl or tert-pentyl groups. For instance, the carboxylic acid derivative () is readily soluble in polar solvents like DMSO, while the dimethyl analog () favors organic solvents .
- Thermal Stability: Tetrazolyl-substituted derivatives () exhibit superior thermal stability (decomposition >300°C) due to aromatic conjugation, whereas ester derivatives () decompose at lower temperatures (~200°C) .
- Coordination Chemistry: The hydroxyl and tetrazolyl groups enhance metal-binding capacity. For example, Fe(II)-based MOFs using triazolate linkers (e.g., Fe(cta)₂) show high thermal stability (decomposition onset ~670 K) compared to simpler analogs like Fe(ta)₂ (~613 K) .
Biological Activity
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 153.21 g/mol |
| CAS Number | 893638-31-8 |
| Density | 1.148 g/cm³ |
| Boiling Point | 304.998 °C |
| Melting Point | Not available |
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study evaluated various substituted pyrazole derivatives for their efficacy against skin cancer cell lines. The results indicated that certain modifications to the pyrazole structure could enhance anticancer activity, particularly against melanoma cells (A375 and SK-Mel-28) .
Neuroprotective Effects
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has been investigated for its neuroprotective effects. It acts as an inhibitor of gamma-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease. In vivo studies demonstrated that treatment with this compound led to a reduction in amyloid-beta levels in the plasma and brain tissues of transgenic mice models .
Potassium Channel Modulation
Another area of interest is the modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Compounds similar to 1-methyl derivatives have been shown to activate these channels, which play a crucial role in regulating neuronal excitability and heart rhythm . The modulation of GIRK channels could provide therapeutic avenues for conditions like epilepsy and cardiac arrhythmias.
The biological activity of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol can be attributed to its ability to interact with specific molecular targets:
- Gamma-secretase Inhibition : By inhibiting gamma-secretase activity, this compound reduces the formation of amyloid-beta peptides.
- Potassium Channel Activation : The activation of GIRK channels leads to hyperpolarization of neurons and cardiomyocytes, reducing excitability.
Study on Neuroprotection
In a pivotal study published in Nature Neuroscience, researchers treated J20 mice with varying doses of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol. The findings revealed a dose-dependent decrease in amyloid-beta levels and improved cognitive function as measured by behavioral tests .
Anticancer Research
Another study published in Cancer Letters assessed the efficacy of substituted pyrazole derivatives on skin cancer cell lines. The results showed that compounds with structural similarities to 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol exhibited potent cytotoxicity against melanoma cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
